molecular formula C22H15ClN4O2 B2928528 1-(4-chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone CAS No. 318498-12-3

1-(4-chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone

Cat. No.: B2928528
CAS No.: 318498-12-3
M. Wt: 402.84
InChI Key: BENGBADHOZINNG-IZZDOVSWSA-N
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Description

1-(4-Chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone (CAS 318498-12-3) is a high-purity heterocyclic compound supplied with a documented purity of >90% . It serves as a versatile molecular building block in medicinal chemistry and drug discovery research, particularly in the synthesis of complex molecules with potential biological activity . This compound features a unique hybrid structure combining pyridazinone and cinnamoyl-pyrazole moieties, a scaffold known to be of significant interest in the development of protein kinase inhibitors (PKIs) . Pyrazolo-pyrimidine core structures, related to this compound's architecture, act as potent ATP-competitive and allosteric inhibitors of critical kinases such as EGFR, B-Raf, and MEK, which are key targets in oncology research for diseases like non-small cell lung cancer and melanoma . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop novel therapeutic agents aimed at disrupting aberrant signaling pathways in cancer cells . It is strictly for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-[(E)-3-phenylprop-2-enoyl]pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2/c23-17-7-9-18(10-8-17)26-15-13-20(28)22(25-26)19-12-14-27(24-19)21(29)11-6-16-4-2-1-3-5-16/h1-15H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENGBADHOZINNG-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone, identified by its CAS number 318498-12-3, is a compound of interest due to its potential biological activities. The molecular formula for this compound is C22H15ClN4O2, with a molecular weight of 402.83 g/mol. This article examines its biological activities, including anti-inflammatory, analgesic, and antitumor properties, supported by various studies and data.

PropertyValue
Molecular FormulaC22H15ClN4O2
Molecular Weight402.83 g/mol
Boiling Point628.4 ± 65.0 °C (Predicted)
Density1.31 ± 0.1 g/cm³ (Predicted)
pKa-2.74 ± 0.12 (Predicted)

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. For instance, studies on related pyridazinone derivatives have shown inhibition of cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory process. In one study, derivatives demonstrated up to 61% inhibition of COX-1 and 37% inhibition of COX-2 at a concentration of 10 µM .

Case Study: Analgesic Activity

In vivo tests using the p-benzoquinone-induced writhing model revealed that certain derivatives exhibited potent analgesic effects without causing gastric lesions in animal models. This suggests a favorable safety profile for potential therapeutic applications .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study focusing on similar pyrazole derivatives reported significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorophenyl and cinnamoyl moieties, which enhance its interaction with biological targets. The pyrazole ring is known for its ability to stabilize certain conformations conducive to biological activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀) Reference
Target Compound C₂₀H₁₅ClN₄O₂* 1-Cinnamoyl-1H-pyrazol-3-yl Not reported -
1-(4-Chlorophenyl)-3-[1-(thiophene-2-carbonyl)-... C₁₈H₁₁ClN₄O₂S 2-Thienylcarbonyl Not reported
HD05 C₂₂H₁₇ClN₄O₂ 4-Chlorophenyl, indolyl Cytotoxic (NCI cell lines)
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃ClO p-Tolyl, enone system 1,484.75 ppm (MCF-7)

*Estimated based on structural similarity.

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